molecular formula C11H16N4O B14752398 N-(4-Dimethylaminodiazenylphenyl)propanamide CAS No. 2084-62-0

N-(4-Dimethylaminodiazenylphenyl)propanamide

Cat. No.: B14752398
CAS No.: 2084-62-0
M. Wt: 220.27 g/mol
InChI Key: SFVATGHXWOFZOT-UHFFFAOYSA-N
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Description

N-(4-Dimethylaminodiazenylphenyl)propanamide is an organic compound with the molecular formula C11H16N4O It contains a secondary amide functional group and an aromatic ring substituted with a dimethylamino group and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Dimethylaminodiazenylphenyl)propanamide can be synthesized through a multi-step process involving the following key steps:

    Diazotization: The starting material, 4-dimethylaminobenzenediazonium chloride, is prepared by diazotizing 4-dimethylaminobenzenamine with sodium nitrite in the presence of hydrochloric acid.

    Coupling Reaction: The diazonium salt is then coupled with propanamide under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reagent concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dimethylaminodiazenylphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-Dimethylaminodiazenylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-Dimethylaminodiazenylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can result in the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with the formula C3H7NO, lacking the aromatic and diazenyl substituents.

    N-(4-Dimethylaminophenyl)propanamide: Similar structure but without the diazenyl group.

    N-(4-Nitrophenyl)propanamide: Contains a nitro group instead of the dimethylamino and diazenyl groups.

Uniqueness

N-(4-Dimethylaminodiazenylphenyl)propanamide is unique due to the presence of both the dimethylamino and diazenyl groups on the aromatic ring. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2084-62-0

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N-[4-(dimethylaminodiazenyl)phenyl]propanamide

InChI

InChI=1S/C11H16N4O/c1-4-11(16)12-9-5-7-10(8-6-9)13-14-15(2)3/h5-8H,4H2,1-3H3,(H,12,16)

InChI Key

SFVATGHXWOFZOT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

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